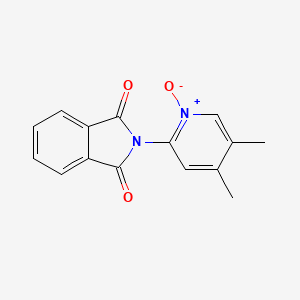
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of isoindole-1,3-dione and pyridine. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both isoindole and pyridine moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. For instance, the reaction of phthalic anhydride with 4,5-dimethylpyridine-2-amine under acidic conditions can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can regenerate the parent amine. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .
Applications De Recherche Scientifique
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the N-oxide group can enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but lacking the pyridine moiety.
N-oxides of Pyridine: Compounds with similar electronic properties but different biological activities.
Isoindole Derivatives: Compounds with variations in the substitution pattern on the isoindole ring.
Uniqueness
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is unique due to the combination of isoindole and pyridine moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c1-9-7-13(16(20)8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3 |
Clé InChI |
YCRSWSHDBDCFLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C=C1C)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














